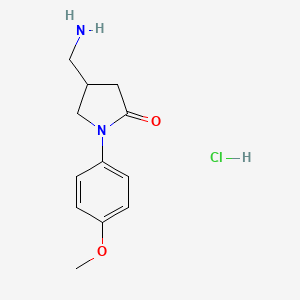
3-(1-Methoxyethyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methoxyethyl)azetidine typically involves the reaction of azetidine with methoxyethyl halides under basic conditions. One common method includes the use of sodium hydride as a base and dimethyl sulfoxide as a solvent. The reaction proceeds through nucleophilic substitution, where the azetidine nitrogen attacks the methoxyethyl halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, dimethyl sulfoxide.
Major Products:
Oxidation: N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
科学的研究の応用
3-(1-Methoxyethyl)azetidine has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a potential scaffold for drug design.
Medicine: Research is ongoing to explore its potential as an antimicrobial and antiviral agent.
Industry: It is used in the production of polymers and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-(1-Methoxyethyl)azetidine involves its interaction with biological targets through its nitrogen atom. The ring strain in the azetidine ring makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in enzymes and other proteins. This reactivity is exploited in drug design to inhibit specific enzymes or disrupt biological pathways .
類似化合物との比較
Azetidine: The parent compound without the methoxyethyl group.
3-Methylazetidine: Similar structure but with a methyl group instead of a methoxyethyl group.
1,3,3-Trimethylazetidine: A more substituted azetidine with three methyl groups.
Uniqueness: 3-(1-Methoxyethyl)azetidine is unique due to the presence of the methoxyethyl group, which imparts different electronic and steric properties compared to its analogs. This makes it more suitable for specific applications, such as in the synthesis of complex molecules and as a potential drug scaffold .
特性
IUPAC Name |
3-(1-methoxyethyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(8-2)6-3-7-4-6/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQAGBLJSVXBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-methylpiperidine](/img/structure/B7966410.png)
![1-[(1e)-3-bromoprop-1-en-1-yl]-4-fluorobenzene](/img/structure/B7966413.png)
![2',3-Difluoro-5'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7966419.png)

![(1R,4S)-methyl 3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B7966435.png)


![Benzo[d]isothiazol-4-ol](/img/structure/B7966464.png)

![7,7-dimethyl-7,8-dihydro-4H-benzo[d][1,3]dioxin-5(6H)-one](/img/structure/B7966492.png)




